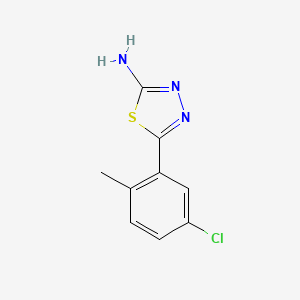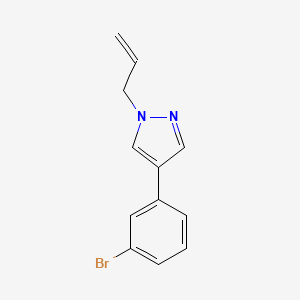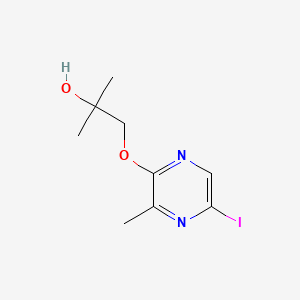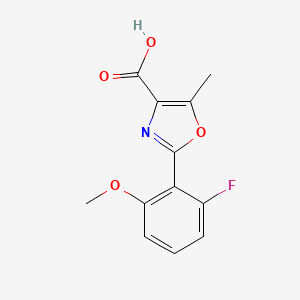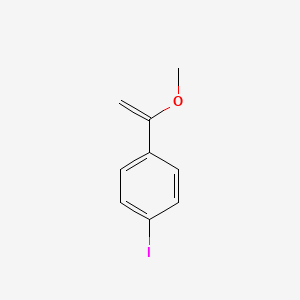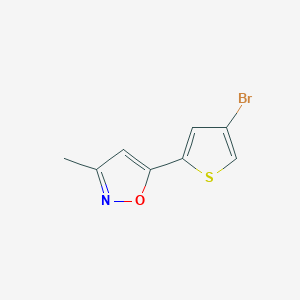
5-(4-Bromo-2-thienyl)-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Bromo-2-thienyl)-3-methylisoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromo and thienyl groups in the structure of this compound makes it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-thienyl)-3-methylisoxazole typically involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
5-(4-Bromo-2-thienyl)-3-methylisoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromo group.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines and other reduced forms of the isoxazole ring.
科学研究应用
5-(4-Bromo-2-thienyl)-3-methylisoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用机制
The mechanism of action of 5-(4-Bromo-2-thienyl)-3-methylisoxazole involves its interaction with specific molecular targets. The bromo and thienyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
- 4-Bromo-2-thiophenecarboxaldehyde
- (4-Bromo-2-thienyl)methanol
- 5-[(4-Bromo-2-thienyl)ethynyl]-2-pyridinecarbaldehyde
Uniqueness
5-(4-Bromo-2-thienyl)-3-methylisoxazole is unique due to the presence of both the bromo and thienyl groups in its structure, which confer specific chemical reactivity and biological activity. Its isoxazole ring also distinguishes it from other similar compounds, providing a different set of interactions and properties .
属性
分子式 |
C8H6BrNOS |
|---|---|
分子量 |
244.11 g/mol |
IUPAC 名称 |
5-(4-bromothiophen-2-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-5-2-7(11-10-5)8-3-6(9)4-12-8/h2-4H,1H3 |
InChI 键 |
OXZAUODJDGXGBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)C2=CC(=CS2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



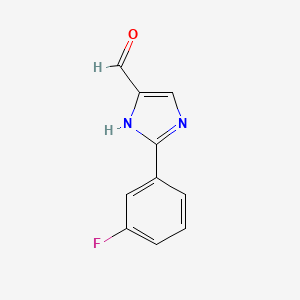
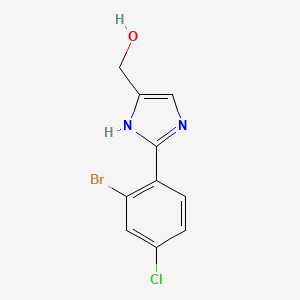
![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
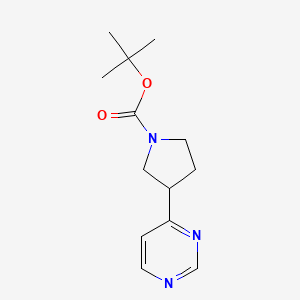
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
